molecular formula C8H12Cl2N2 B13666072 6-Cyclopropylpyridin-3-amine dihydrochloride

6-Cyclopropylpyridin-3-amine dihydrochloride

Cat. No.: B13666072
M. Wt: 207.10 g/mol
InChI Key: JFLGLOYKHWCVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyridin-3-amine dihydrochloride typically involves the cyclopropylation of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce cyclopropyl-substituted amines .

Scientific Research Applications

6-Cyclopropylpyridin-3-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropylpyridin-3-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its cyclopropyl group and dihydrochloride salt form contribute to its reactivity and solubility, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

6-cyclopropylpyridin-3-amine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c9-7-3-4-8(10-5-7)6-1-2-6;;/h3-6H,1-2,9H2;2*1H

InChI Key

JFLGLOYKHWCVLL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.